Product packaging for 2-allyl-6-styryl-3(2H)-pyridazinone(Cat. No.:CAS No. 337922-88-0)

2-allyl-6-styryl-3(2H)-pyridazinone

Cat. No.: B3035593
CAS No.: 337922-88-0
M. Wt: 238.28 g/mol
InChI Key: MITRWNKVEVPJNZ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-6-styryl-3(2H)-pyridazinone ( 337922-88-0) is an organic compound with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol. It is a pyridazinone derivative, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities . This specific scaffold is recognized for its potential in anti-inflammatory research. Studies on structurally related pyridazinones have demonstrated their ability to inhibit key inflammatory pathways, such as lipopolysaccharide (LPS)-induced NF-κB transcriptional activity and the subsequent production of pro-inflammatory cytokines like interleukin-6 (IL-6) in immune cells . The pyridazinone core is a versatile pharmacophore, and researchers are exploring these compounds to develop novel therapeutics that target mediators like TxA2, TNF-α, and IL-6 . Beyond inflammation, pyridazinone derivatives are also investigated for other applications, including their potential as corrosion inhibitors for metals in acidic environments . Provided as a solid, this product is intended for research purposes by qualified professionals. This compound is for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O B3035593 2-allyl-6-styryl-3(2H)-pyridazinone CAS No. 337922-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(E)-2-phenylethenyl]-2-prop-2-enylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-12-17-15(18)11-10-14(16-17)9-8-13-6-4-3-5-7-13/h2-11H,1,12H2/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITRWNKVEVPJNZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=CC(=N1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)C=CC(=N1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Characterization of 2 Allyl 6 Styryl 3 2h Pyridazinone and Its Precursors

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the successful synthesis and determining the precise structure of 2-allyl-6-styryl-3(2H)-pyridazinone. By analyzing the spectra of the precursors and comparing them to the final product, a complete structural assignment can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Precursors:

3-Oxo-5-phenyl-4-pentenoic acid: The ¹H NMR spectrum of this precursor is expected to show characteristic signals for the styryl protons, the methylene (B1212753) protons adjacent to the carbonyl and carboxylic acid groups, and the vinyl proton. The ¹³C NMR would correspondingly show signals for the carboxylic acid carbon, two carbonyl carbons, and the carbons of the phenyl and vinyl groups.

Hydrazine (B178648) Hydrate (B1144303): Due to rapid proton exchange, the ¹H NMR spectrum of hydrazine hydrate typically shows a single broad singlet.

Allyl Bromide: The ¹H NMR spectrum of allyl bromide is complex due to the non-equivalence of the terminal vinyl protons. It typically shows a multiplet for the proton at C2, and two distinct multiplets for the terminal protons at C1. The methylene protons adjacent to the bromine atom appear as a doublet. researchgate.net The ¹³C NMR spectrum will show three distinct signals corresponding to the three carbon atoms of the allyl group.

6-styryl-3(2H)-pyridazinone: This intermediate would show ¹H NMR signals for the two protons on the pyridazinone ring, the two protons of the styryl double bond, and the aromatic protons of the phenyl group. The NH proton of the pyridazinone ring would likely appear as a broad singlet. nih.govmdpi.com

This compound:

The introduction of the allyl group at the N-2 position results in predictable changes in the NMR spectra.

¹H NMR: The spectrum would retain the signals for the styryl and phenyl protons. The key new signals would be those corresponding to the allyl group: a doublet for the two methylene protons attached to the nitrogen, and multiplets for the three vinyl protons of the allyl group. The disappearance of the broad NH proton signal from the precursor confirms successful N-alkylation.

¹³C NMR: The spectrum would show resonances for all 15 carbon atoms. The signals for the styryl and phenyl groups would be similar to the precursor, while new signals corresponding to the three carbons of the allyl group would appear. The chemical shifts of the pyridazinone ring carbons would also be influenced by the N-substitution. researchgate.net

Table 1: Representative ¹H NMR Spectral Data

Compound Functional Group Chemical Shift (δ ppm)
Allyl Bromide -CH2-Br ~3.93
=CH2 ~5.15, ~5.30
-CH= ~6.02
6-phenyl-3(2H)-pyridazinone Aromatic-H ~7.4-7.8
Pyridazinone-H ~7.0, ~7.3
NH Broad singlet
This compound (Predicted) Phenyl-H ~7.3-7.7
Styryl-H ~6.9-7.5
Pyridazinone-H ~7.1, ~7.8
N-CH2- ~4.5-4.7
=CH2 (allyl) ~5.1-5.3
-CH= (allyl) ~5.9-6.1

Table 2: Representative ¹³C NMR Spectral Data

Compound Functional Group Chemical Shift (δ ppm)
Allyl Bromide -CH2-Br ~31
=CH2 ~118
-CH= ~133
6-phenyl-3(2H)-pyridazinone Aromatic-C ~125-135
Pyridazinone-C ~130, ~145
C=O ~161
This compound (Predicted) Phenyl-C ~126-137
Styryl-C ~120-135
Pyridazinone-C ~128, ~133, ~148
N-CH2- ~50
=CH2 (allyl) ~118
-CH= (allyl) ~132
C=O ~160

Infrared (IR) Spectroscopy for Characteristic Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Precursors:

3-Oxo-5-phenyl-4-pentenoic acid: The IR spectrum would be characterized by a broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the ketone (around 1710 cm⁻¹), another C=O stretching band for the carboxylic acid (around 1760 cm⁻¹), and C=C stretching for the vinyl and aromatic groups (around 1600-1650 cm⁻¹).

6-styryl-3(2H)-pyridazinone: Key absorptions would include a strong C=O stretch for the pyridazinone amide (around 1650-1670 cm⁻¹), an N-H stretch (around 3200-3400 cm⁻¹), and C=C and C=N stretching bands. nih.govmdpi.com

This compound: The IR spectrum of the final product would confirm the structure through the presence of the pyridazinone C=O stretching band (around 1660 cm⁻¹) and the C=C stretching bands for both the styryl and allyl groups. Crucially, the N-H stretching band seen in the precursor would be absent, confirming the N-alkylation. mdpi.com

Table 3: Characteristic IR Absorption Frequencies

Functional Group Wavenumber (cm⁻¹) Compound Presence
O-H (Carboxylic Acid) 2500-3300 (broad) 3-Oxo-5-phenyl-4-pentenoic acid
N-H (Amide) 3200-3400 6-styryl-3(2H)-pyridazinone
C-H (Aromatic/Vinyl) 3000-3100 All (except Hydrazine)
C-H (Aliphatic) 2850-3000 All (except Hydrazine)
C=O (Pyridazinone) 1650-1670 6-styryl-3(2H)-pyridazinone, this compound
C=O (Ketone) ~1710 3-Oxo-5-phenyl-4-pentenoic acid
C=O (Carboxylic Acid) ~1760 3-Oxo-5-phenyl-4-pentenoic acid
C=C (Styryl/Allyl) 1600-1650 This compound, Precursors

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is used to determine the molecular weight and formula of a compound.

Precursors: The mass spectra of the precursors would show molecular ion peaks corresponding to their respective molecular weights.

This compound: The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular formula C₁₅H₁₄N₂O (molecular weight 238.29 g/mol ). vulcanchem.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the allyl group or cleavage of the styryl substituent. nih.govmdpi.com

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been reported, analysis of related pyridazinone derivatives reveals common structural motifs. researchgate.netmdpi.comgrowingscience.com

Advanced Spectroscopic Methods for Conformational and Tautomeric Studies

The pyridazinone ring can exist in tautomeric forms, primarily the lactam (oxo) and lactim (hydroxy) forms. researchgate.netnih.govrsc.org For 3(2H)-pyridazinones, the equilibrium strongly favors the lactam form, as confirmed by numerous spectroscopic and theoretical studies. nih.govrsc.org This is due to the greater stability of the amide functionality.

In the case of this compound, the substitution at the N-2 position locks the molecule in the lactam form, precluding the possibility of lactam-lactim tautomerism. However, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to study the preferred conformation of the flexible allyl group relative to the pyridazinone ring and the stereochemistry of the styryl double bond.

Investigation of Biological Activity Mechanisms and Structure Activity Relationships of 2 Allyl 6 Styryl 3 2h Pyridazinone Derivatives

Mechanistic Studies of Enzyme and Receptor Modulation by Pyridazinone Derivatives

Pyridazinone derivatives have been extensively studied for their ability to interact with and modulate the activity of various enzymes and receptors, leading to a range of pharmacological effects.

Inhibition of Aldose Reductase Enzymes

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions. Inhibitors of this enzyme are considered important therapeutic agents for addressing complications arising from hyperglycemia. nih.gov

Research into pyridazinone derivatives has revealed their potential as aldose reductase inhibitors. nih.gov High-resolution crystal structures of a novel sulfonyl-pyridazinone inhibitor complexed with aldose reductase show that the pyridazinone headgroup occupies the catalytic site of the enzyme. nih.gov The inhibitor's chloro-benzofuran moiety penetrates into an opened specificity pocket. nih.gov Structural analysis suggests that the pyridazinone group likely binds in a deprotonated, negatively charged state, while the adjacent His110 residue is probably in a neutral state. nih.gov

Structure-activity relationship (QSAR) studies on related tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione derivatives, which also act as aldose reductase inhibitors, have indicated that the hydrophobic character of a benzyl (B1604629) moiety is a major contributing factor to their inhibitory activity. nih.govresearchgate.net Furthermore, polar surface area descriptors were found to modulate this inhibitory action. nih.govresearchgate.net In another series of pyridothiadiazine derivatives, inhibitory activity was influenced by electron-withdrawing substituents at the C7 position and the nature of the N2-substituted benzyl group. nih.gov

Inhibitor Type Key Structural Features for Activity Binding Site Interaction
Sulfonyl-pyridazinonePyridazinone headgroup, Chloro-benzofuran moietyOccupies catalytic site, penetrates specificity pocket
Tetrahydropyrrolo[1,2-a]pyrazine-1,3-dioneHydrophobic benzyl moietyMajor contributor to inhibitory activity
PyridothiadiazineElectron-withdrawing group at C7, N2-substituted benzyl groupInfluences inhibitory potency

Modulation of Mitochondrial Complex I Activity

Mitochondria are central to cellular metabolism and energy production, and their dysfunction is implicated in various diseases. Some pyridazinone derivatives have been shown to induce mitochondrial dysfunction. For example, the pesticide Pyridaben has been demonstrated to suppress the cellular proliferation of mouse Leydig and Sertoli cells by disturbing calcium homeostasis through mitochondrial dysfunction and activating endoplasmic reticulum stress. nih.gov

A new pyridazinone derivative, Pyr-1, has been shown to induce apoptosis in acute promyelocytic leukemia cells through mitochondrial depolarization. nih.gov This compound elicits a significant change in the mitochondrial transmembrane potential, leading to the intrinsic apoptotic pathway. nih.gov This process is associated with the overproduction of reactive oxygen species (ROS), which can damage cellular components and further enhance mitochondrial permeability. nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Activity

Cholinesterase inhibitors are crucial for managing symptoms of neurodegenerative diseases like Alzheimer's by preventing the breakdown of the neurotransmitter acetylcholine. There is growing interest in developing dual inhibitors that can target both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to enhance cholinergic transmission. nih.gov

Several studies have confirmed that pyridazinone derivatives can effectively inhibit cholinesterase enzymes. nih.govnih.gov For instance, 6-substituted-3-(2H)-pyridazinone-2-acetyl-2-(nonsubstituted/4-substituted benzenesulfonohydrazide) derivatives have been synthesized and evaluated for their dual inhibitory effects on both AChE and BuChE. nih.gov Similarly, 2,6-disubstituted pyridazinone analogs have been developed and assessed for their inhibitory activities against these enzymes. nih.gov

Structure-activity relationship (SAR) studies using methods like the Electronic-Topological Method (ETM) have been employed to understand the structural requirements for anti-cholinesterase activity in pyridazine (B1198779) derivatives. nih.gov These studies help in identifying pharmacophores and antipharmacophores, which are crucial for designing more potent inhibitors. nih.gov Research on other heterocyclic inhibitors, such as 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, has shown high potency and selectivity for AChE over BuChE. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitory Mechanisms

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA repair process, particularly in the base excision repair pathway. researchgate.net Its inhibition is a promising strategy in cancer therapy, especially for cancers with defects in homologous recombination repair. researchgate.net Several PARP inhibitors have been approved for clinical use. researchgate.netgoogle.com

Pyridazinone-containing compounds have been identified as potent PARP-1 inhibitors. ekb.eg A series of tetrahydropyridopyridazinone derivatives have demonstrated excellent potency against the PARP-1 enzyme, with some compounds exhibiting a Ki value of less than 1 nM and an EC50 value of 1 nM in a whole-cell assay. researchgate.netnih.gov The presence of an NH group in the tetrahydropyridyl ring of this scaffold was found to improve pharmacokinetic properties compared to carbon-based analogs. researchgate.netnih.gov

In another study, pyridopyridazinone derivatives were designed as isosteres of the phthalazine (B143731) nucleus found in the known PARP-1 inhibitor Olaparib. nih.gov Molecular modeling simulations showed that these compounds fit well into the PARP-1 active site, stabilized by hydrogen bonds with Gly863 and Ser904, as well as π-π stacking interactions with Tyr907. nih.gov

Compound Series Potency (IC50/Ki) Key Structural Feature Mechanism Insight
Tetrahydropyridopyridazinone (e.g., 20w)Ki <1nM, EC50 = 1nMNH in tetrahydropyridyl ringImproved pharmacokinetic properties. researchgate.netnih.gov
Pyridopyridazinone (e.g., 8a)IC50 = 36 nMPyridopyridazinone scaffoldIsostere of Olaparib's phthalazine nucleus; H-bonds with Gly863/Ser904. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in many processes that promote tumor growth and is often persistently activated in various human cancers. nih.gov

Certain pyridazinone derivatives have been shown to modulate the STAT3 signaling pathway. For instance, new pyrrolo[3,4-d]pyridazinone derivatives combined with an oxadiazole ring have been linked to the ability to modulate the STAT3 pathway, which is crucial in the differentiation of Th17 cells. dovepress.com Another study identified the antimicrobial drug pyrimethamine (B1678524) as a specific inhibitor of STAT3 transcriptional activity. nih.gov Interestingly, this inhibition was found to be a result of a deficiency in reduced folate due to the drug's targeting of dihydrofolate reductase, thereby implicating folate metabolism in the regulation of STAT3 activity. nih.gov

Cellular Pathway Modulation by Pyridazinone Derivatives

The diverse biological activities of pyridazinone derivatives stem from their ability to modulate a wide range of cellular pathways. benthamdirect.com Their structure allows them to interact with multiple biological targets, leading to effects on inflammation, cell cycle, and apoptosis. benthamdirect.comsarpublication.com

Pyridazinone derivatives have been reported to inhibit cyclooxygenase 2 (COX-2), phosphodiesterase type 4 (PDE4), and various kinases, positioning them as potential anti-inflammatory agents. nih.govnih.gov For example, derivatives bearing an indole (B1671886) moiety have shown promising activity as PDE4B inhibitors, regulating the production of pro-inflammatory cytokines and chemokines. nih.gov

In the context of cancer, pyridazinone-based compounds have been designed to act as dual antimicrobial and anticancer agents. nih.gov One such derivative, compound 10l, was found to induce G0–G1 phase cell cycle arrest and upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2 in a non-small cell lung cancer cell line. nih.gov Other derivatives have been developed as potent inhibitors of Feline Sarcoma-Related (FER) tyrosine kinase, a protein involved in cancer cell progression and metastasis. nih.gov

Furthermore, certain pyridazinone derivatives can modulate pathways related to cellular stress. The compound Pyr-1 induces cell death not only through mitochondrial-mediated apoptosis but also by impairing proteasome activity, leading to an accumulation of poly-ubiquitinated proteins and causing proteotoxic stress. nih.gov

The ability of the pyridazinone scaffold to be chemically modified allows for the fine-tuning of its activity towards specific cellular pathways, highlighting its importance as a lead structure in the development of new therapeutic agents. benthamdirect.comgazi.edu.tr

Anti-Proliferative Effects on Specific Cancer Cell Lines (e.g., HCT116, AGS)

The anti-proliferative potential of 2-allyl-6-styryl-3(2H)-pyridazinone derivatives has been a significant area of investigation, with studies focusing on their efficacy against various cancer cell lines, notably human colon carcinoma (HCT116) and gastric adenocarcinoma (AGS).

Research has demonstrated that novel 3(2H)-pyridazinone derivatives can exert promising anti-proliferative effects against HCT116 cells. nih.gov In some studies, these compounds were evaluated both in standard conditions and in an inflamed cancer cell microenvironment model, which was mimicked by stimulating the cells with the pro-inflammatory factor serotonin. nih.gov The inhibitory activity of the most effective compounds was found to be comparable to the reference drug, daunorubicin. nih.govgazi.edu.tr Furthermore, the level of kynurenic acid was monitored as a marker for anti-proliferation in these colon carcinoma models. nih.gov

Similarly, a series of new 3(2H)-pyridazinone derivatives were designed and synthesized to evaluate their biological activities against AGS cells. nih.govresearchgate.net In these studies, a piperazinyl linker was introduced between the pyridazinone core and an additional phenyl ring, a modification based on previously observed anti-proliferative effects against other cell lines like liver (HEP3B) and neuroblastoma (SHSY5Y). nih.govresearchgate.net The most promising of these compounds demonstrated good anti-proliferative effects against AGS cells, with doxorubicin (B1662922) used as a positive control. nih.govamrita.edu

The following table summarizes the anti-proliferative activity of selected pyridazinone derivatives against HCT116 and AGS cancer cell lines.

Compound TypeCell LineKey FindingsReference Drug
3(2H)-pyridazinone derivativesHCT116Promising anti-proliferative effect, with IC50 values comparable to the reference drug. nih.govgazi.edu.trDaunorubicin
3(2H)-pyridazinone derivatives with piperazinyl linkerAGSGood anti-proliferative effects observed. nih.govresearchgate.netDoxorubicin

Investigation of Apoptosis Induction Pathways in Cellular Models

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.govnih.gov The development of therapeutic agents that can selectively induce apoptosis in cancer cells is a primary goal of cancer therapy. nih.gov Apoptosis is broadly mediated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, which both converge on an execution pathway. nih.govnih.gov

Studies on 3(2H)-pyridazinone derivatives suggest their anti-proliferative effects are, at least in part, mediated by the induction of apoptosis. nih.govresearchgate.net In investigations involving AGS cells, the two most effective compounds were found to induce oxidative stress, as evidenced by the release of hydrogen peroxide and observable morphological changes like cell blebbing. nih.govresearchgate.netamrita.edu To further confirm the engagement of the apoptotic process, the expression of Bax, a pro-apoptotic protein, was measured using flow cytometry. nih.govresearchgate.netamrita.edu The intrinsic pathway of apoptosis is triggered by various cellular stresses, leading to the insertion of proteins like Bax into the mitochondrial membrane, which in turn causes the release of cytochrome c and initiates the caspase cascade. nih.gov

In other studies on different pyridazinone-based diarylurea derivatives, effective compounds were shown to upregulate pro-apoptotic genes such as p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2, further supporting apoptosis as a key mechanism of their anticancer activity. nih.gov

Modulation of Inflammatory Responses and Related Biochemical Pathways

Chronic inflammation is known to be a contributing factor to cancer progression. Therefore, compounds that can modulate inflammatory responses in addition to having direct anti-proliferative effects are of significant interest. Some 3(2H)-pyridazinone derivatives have been evaluated for their ability to modulate inflammatory pathways.

In studies with HCT116 cells, the anti-proliferative effects of certain pyridazinone derivatives were tested in an environment stimulated by serotonin, a pro-inflammatory factor, to simulate an inflamed cancer microenvironment in vivo. nih.govgazi.edu.tr This approach highlights the relevance of evaluating anticancer agents within the context of inflammation.

Furthermore, research into other pyridazinone derivatives has focused on their potential as anti-inflammatory agents through the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. nih.gov Activation of inflammatory cells can lead to the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Certain pyridazinone derivatives have shown the ability to regulate the production of these potent pro-inflammatory cytokines and chemokines in human primary macrophages, indicating their potential to modulate inflammatory responses. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is a critical component of drug design, helping to identify the chemical features of a molecule that are essential for its biological activity. nih.gov For pyridazinone derivatives, SAR studies have provided valuable insights into how different structural modifications influence their therapeutic effects.

Influence of Substituents at Pyridazinone Ring Positions (e.g., C-4, C-5, C-6) on Activity

The pyridazinone ring is a versatile scaffold that can be readily functionalized at various positions, making it an attractive starting point for medicinal chemistry programs. mdpi.com The nature and position of substituents on this ring system can significantly impact the biological activity of the resulting compounds. researchgate.net

Role of N-2 Substitution (Allyl Group) on Biological Target Interactions

The substituent at the N-2 position of the pyridazinone ring plays a crucial role in the molecule's interaction with its biological targets. In SAR studies of pyridazinone derivatives as PDE4B inhibitors, the N-substituent was a key focus. nih.gov It was observed that a hydrogen bond donor function (R2 = H) at this position was optimal for affinity to the target enzyme. nih.gov When this was replaced with a methyl group (N-methyl), the resulting derivatives were up to 2.5-fold less potent than their corresponding NH analogues. nih.gov This suggests that for certain targets, the ability to form a hydrogen bond at the N-2 position is critical for potent inhibition. The presence of a larger, more hydrophobic group like a benzyl group at the N-2 position was also found to slightly decrease the inhibitory effect. nih.gov

While the specific role of the N-2 allyl group of this compound is not detailed in the provided context, these findings on similar scaffolds underscore the importance of the size, electronics, and hydrogen-bonding capability of the N-2 substituent in modulating biological activity.

Contribution of the Styryl Moiety to Molecular Recognition and Efficacy

The styryl moiety, an aromatic group attached at the C-6 position, is another critical component for the biological efficacy of this class of compounds. Aromaticity itself is an important feature; studies on related pyridazinone derivatives showed that compounds lacking aromaticity in a key part of the structure exhibited poor activity, indicating its importance. nih.gov The π-deficient nature of the pyridazinone ring, with its nitrogen atoms capable of hydrogen bonding, complements the features of the styryl group. nih.gov

In the broader context of drug design, the presence of specific aromatic moieties and their substituents is known to be a determining factor for activity. For example, in one study, the interaction between an indole moiety (another aromatic system) on a pyridazinone derivative and specific amino acid residues (lysine and phenylalanine) highlighted the importance of such groups in target recognition. nih.gov The styryl group in this compound likely contributes to target binding through hydrophobic and π-stacking interactions within the target protein's active site, which is a common mechanism for aromatic moieties in small molecule drugs.

Conformational Flexibility and its Impact on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, governing how it recognizes and interacts with its target protein. For derivatives of this compound, conformational flexibility arises from several key structural features: the pyridazinone ring itself, the rotational freedom of the styryl group at the C6 position, and the flexible N-allyl substituent at the N2 position.

The N2-substituent on the pyridazinone ring has been shown to be a key modulator of activity. In studies on related pyridazinone derivatives targeting phosphodiesterase 4 (PDE4), the nature of this substituent was critical for potency. For instance, replacing a hydrogen atom with a methyl or benzyl group significantly altered the inhibitory activity. nih.gov The N-allyl group in this compound introduces a degree of conformational freedom, allowing the molecule to adopt various spatial arrangements. This flexibility can be advantageous, enabling the molecule to adapt its conformation to optimize interactions within a binding site. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and potentially lower affinity.

In the design of some pyridazinone-based inhibitors, introducing a degree of conformational freedom between the pyridazinone scaffold and other parts of the molecule has been a deliberate strategy to explore how different conformations influence potency and selectivity. nih.gov Conversely, in other contexts, limiting conformational freedom by incorporating the pyridazinone core into rigid tricyclic systems has been employed to enhance activity. This suggests that the optimal level of flexibility is target-dependent. For this compound, the interplay between the flexible allyl group and the rotatable styryl group would define its accessible conformational space and, consequently, its biological interaction profile.

Table 1: Impact of N2-Substituent on Pyridazinone Activity (Illustrative Examples)

Base ScaffoldN2-Substituent (R2)TargetObserved Impact on ActivityReference
4-(Indol-5-yl)-dihydropyridazinone-HPDE4BOptimal activity, H-bond donor function is key. nih.gov
4-(Indol-5-yl)-dihydropyridazinone-CH₃PDE4BUp to 2.5-fold less potent than N-H analogue. nih.gov
4-(Indol-5-yl)-dihydropyridazinone-Bn (Benzyl)PDE4BSlightly decreased inhibitory effect compared to N-H. nih.gov

This table illustrates the established importance of the N2-substituent on biological activity in related pyridazinone scaffolds.

Comparative Analysis with Other Pyridazinone Analogues and Privileged Scaffolds

The pyridazinone nucleus is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This term refers to molecular frameworks that are able to bind to a range of different biological targets, making them valuable starting points for drug discovery. nih.govnih.govcambridgemedchemconsulting.com The this compound structure belongs to the broad class of 6-aryl-3(2H)-pyridazinones, which have been investigated for a multitude of pharmacological activities.

A comparative analysis reveals the versatility of the pyridazinone core, which has been incorporated into molecules targeting a wide array of proteins and pathways. Depending on the substitution pattern, pyridazinone derivatives have been developed as:

Anti-inflammatory agents: By inhibiting targets like cyclooxygenase-2 (COX-2), phosphodiesterase type 4 (PDE4), and N-formyl peptide receptors (FPR). nih.govnih.gov

Anticancer agents: Through inhibition of kinases such as VEGFR-2. nih.gov

Cardiotonic agents: Acting as phosphodiesterase type 3 (PDE3) inhibitors. nih.gov

Antimicrobial agents: Showing activity against various bacterial strains. nih.gov

The 6-styryl moiety is a common feature in many biologically active pyridazinones, often contributing to hydrophobic and stacking interactions within the target binding site. The 2-allyl group is less common but represents a rational modification to probe the impact of a small, flexible, and chemically reactive (via the double bond) substituent at the N2 position.

The simple monocyclic scaffold of this compound can be contrasted with more complex, often more rigid, fused pyridazinone systems. For example:

Pyrrolo[3,4-d]pyridazinones: These fused bicyclic derivatives have been investigated for their ability to protect intestinal barrier integrity in models of colitis. dovepress.com

Imidazo[1,2-b]pyridazines: This fused heterocyclic system is also considered a privileged scaffold, with derivatives like ponatinib (B1185) being successful kinase inhibitors. nih.gov

Indeno[1,2-c]pyridazinones: These tricyclic structures represent conformationally restricted analogues, which have shown potent anti-inflammatory and antihypertensive activities.

The choice between a flexible monocyclic scaffold like this compound and a rigid fused system depends entirely on the therapeutic target. While flexible molecules can adapt to various binding sites, rigid molecules can offer higher potency and selectivity if their fixed conformation perfectly complements the target's binding pocket. The pyridazinone scaffold's success lies in its ability to serve as a platform for both strategies. researchgate.net

Table 2: Comparative Biological Activities of Different Pyridazinone Scaffolds

Scaffold TypeExample AnaloguesKey Biological ActivitiesTherapeutic AreaReferences
Monocyclic 6-Aryl-3(2H)-pyridazinone6-phenyl/styryl derivativesAnti-inflammatory, Anticancer, CardiotonicInflammation, Oncology, Cardiovascular nih.govnih.govnih.gov
Fused Pyrrolo[3,4-d]pyridazinoneVarious substituted derivativesIntestinal barrier protectionInflammatory Bowel Disease dovepress.com
Fused Imidazo[1,2-b]pyridazinePonatinib and related compoundsKinase inhibition (e.g., Bcr-Abl)Oncology nih.gov
Fused Indeno[1,2-c]pyridazinoneTricyclic derivativesAnti-inflammatory, AntihypertensiveInflammation, Cardiovascular---

Future Directions and Advanced Research Perspectives for 2 Allyl 6 Styryl 3 2h Pyridazinone Research

Rational Design of Next-Generation Pyridazinone Analogues with Enhanced Specificity

The future of pyridazinone-based drug discovery lies in the rational design of analogues with heightened specificity towards their biological targets. This approach aims to maximize therapeutic efficacy while minimizing off-target effects. A key strategy involves structure-guided design, where high-resolution structural information of the target protein, often obtained through techniques like X-ray crystallography or cryo-electron microscopy, is used to guide the modification of the pyridazinone core. nih.govacs.org For instance, the development of a pyridazinone series of Trypanosoma cruzi proteasome inhibitors was significantly advanced by obtaining a cryo-EM co-structure of the proteasome with a key inhibitor, which drove the optimization of subsequent compounds. nih.gov

Another powerful approach is the use of computational modeling and quantitative structure-activity relationship (QSAR) studies. beilstein-journals.org These methods can predict how modifications to the 2-allyl-6-styryl-3(2H)-pyridazinone structure will affect its binding affinity and selectivity. For example, 3D-QSAR and docking analyses have been successfully employed in the design of chalcones as potent and selective monoamine oxidase B (MAO-B) inhibitors, a strategy that can be adapted for pyridazinone analogues. researchgate.net By systematically altering substituents on the pyridazinone ring and the styryl group, researchers can fine-tune the molecule's electronic and steric properties to achieve optimal interaction with the target's binding site.

A successful example of rational design involves the development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as dual inhibitors of carbonic anhydrase (CA) IX/XII and cyclin-dependent kinase 6 (CDK6) for non-small cell lung cancer (NSCLC) treatment. nih.gov This highlights the potential of designing pyridazinone analogues that can modulate multiple targets implicated in a disease pathway.

Exploration of Novel Biological Targets for Pyridazinone-Based Compounds

While pyridazinones have been extensively studied for their anti-inflammatory, analgesic, and anticancer activities, a significant frontier lies in the exploration of novel biological targets. nih.govscispace.com The versatility of the pyridazinone scaffold suggests its potential to interact with a wide range of biomolecules.

One promising area is the targeting of enzymes involved in neurodegenerative diseases. For example, certain pyridazinone derivatives have been identified as selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease. researchgate.netnih.gov Further research could explore other neurological targets, such as cholinesterases, for which some pyridazinone derivatives have already shown inhibitory activity. nih.gov

Another avenue is the investigation of pyridazinones as modulators of protein-protein interactions, which are notoriously difficult to target with small molecules. The KH-domain-containing, single-stranded DNA-binding protein (KSRP), which is involved in gene expression, has been identified as a target for some pyridazinone derivatives with anti-tumor activity. nih.gov This opens up possibilities for developing pyridazinones that can disrupt pathological protein-protein interactions in various diseases.

Furthermore, the exploration of pyridazinones as antagonists of integrin receptors, such as α4β1 and α4β7, has shown promise in the context of inflammatory diseases. nih.gov This suggests that other cell adhesion molecules and signaling pathways could be viable targets for future pyridazinone-based therapies. The diverse biological activities already reported for pyridazinone derivatives, including antihypertensive, cardiotonic, and antiplatelet effects, underscore the vast landscape of potential new targets. ajrconline.orgmdpi.com

Advanced Synthetic Methodologies for Diversifying the Pyridazinone Chemical Space

Expanding the chemical diversity of pyridazinone analogues is crucial for discovering new lead compounds with improved properties. This requires the development and application of advanced synthetic methodologies. Traditional methods for synthesizing the pyridazinone core often involve the condensation of a γ-keto acid with a hydrazine (B178648) derivative. mdpi.com While effective, these methods can have limitations in terms of substrate scope and functional group tolerance.

Modern synthetic chemistry offers a plethora of tools to overcome these challenges. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be employed to introduce a wide variety of substituents at different positions of the pyridazinone ring with high efficiency and selectivity. This allows for the creation of large and diverse libraries of compounds for high-throughput screening.

Combinatorial chemistry and automated synthesis platforms can further accelerate the diversification process. youtube.com These technologies enable the rapid synthesis of a large number of derivatives, facilitating the exploration of a broader chemical space and the identification of structure-activity relationships (SAR). youtube.com The development of novel multi-component reactions, where three or more reactants combine in a single step to form the desired product, also offers an efficient and atom-economical approach to pyridazinone synthesis.

Moreover, the synthesis of tricyclic pyridazinone-based molecules has opened up new avenues for therapeutic applications, with derivatives showing antihypertensive, antithrombotic, and anti-inflammatory activities. nih.gov The exploration of such fused ring systems represents a key strategy for expanding the chemical space of pyridazinones.

Synergistic Application of Computational and Experimental Approaches in Pyridazinone Discovery

The integration of computational and experimental methods is a cornerstone of modern drug discovery and will be instrumental in advancing pyridazinone research. mdpi.com This synergistic approach allows for a more efficient and targeted search for new drug candidates.

Computational tools, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of this compound and its analogues to their biological targets. beilstein-journals.orgconnectjournals.com This information can guide the design of new derivatives with improved affinity and selectivity. For example, docking studies have been crucial in understanding the interaction of pyridazinone derivatives with MAO-B and in identifying key residues for binding. researchgate.netnih.gov

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another critical computational tool. connectjournals.com By predicting the pharmacokinetic and toxicological properties of virtual compounds, researchers can prioritize the synthesis of candidates with a higher probability of success in preclinical and clinical development.

Experimental validation remains indispensable. High-throughput screening (HTS) of compound libraries against various biological targets can identify initial hits. These hits can then be further optimized using the insights gained from computational studies. The iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful paradigm for accelerating the discovery of novel pyridazinone-based drugs. nih.gov A recent study on pyrazolo[1,5-a]pyrimidines demonstrated the power of this integrated approach, leading to the identification of potent dual inhibitors. nih.gov

Development of Pyridazinone Derivatives as Molecular Probes in Chemical Biology

Beyond their direct therapeutic applications, pyridazinone derivatives hold significant potential as molecular probes for studying biological systems. A molecular probe is a small molecule that can be used to selectively perturb or visualize a biological process.

By attaching a fluorescent tag or a reactive group to the this compound scaffold, researchers can create probes to visualize the localization and dynamics of its target protein within a cell. For instance, a biotinylated probe of a pyridazinone analogue was synthesized to identify the specific binding domain of its target protein, KSRP. nih.gov This approach provides valuable insights into the mechanism of action of the compound and the function of its target.

Furthermore, pyridazinone-based probes can be used in affinity chromatography to isolate and identify the binding partners of the target protein, thereby elucidating its role in larger biological networks. The development of photoaffinity probes, which can be covalently cross-linked to their target upon photoactivation, is another powerful strategy for target identification and validation.

The use of pyridazinone derivatives as molecular probes will not only advance our understanding of their own biological activities but will also contribute to the broader field of chemical biology by providing new tools to dissect complex cellular processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.